molecular formula C10H13NO4 B12890848 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate

2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate

Cat. No.: B12890848
M. Wt: 211.21 g/mol
InChI Key: CYJOTHPAFBJAEM-XBXARRHUSA-N
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Description

2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an oxobutanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate typically involves the reaction of 2-pyrrolidinone with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

[(2E)-2-(5-oxopyrrolidin-2-ylidene)ethyl] 3-oxobutanoate

InChI

InChI=1S/C10H13NO4/c1-7(12)6-10(14)15-5-4-8-2-3-9(13)11-8/h4H,2-3,5-6H2,1H3,(H,11,13)/b8-4+

InChI Key

CYJOTHPAFBJAEM-XBXARRHUSA-N

Isomeric SMILES

CC(=O)CC(=O)OC/C=C/1\CCC(=O)N1

Canonical SMILES

CC(=O)CC(=O)OCC=C1CCC(=O)N1

Origin of Product

United States

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